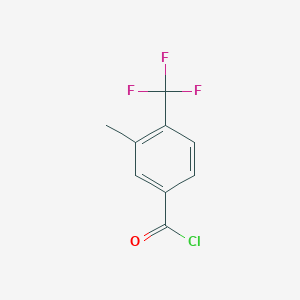

3-Methyl-4-(trifluoromethyl)benzoyl chloride

Vue d'ensemble

Description

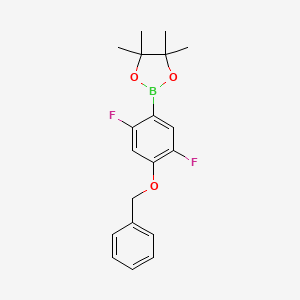

3-Methyl-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the linear formula CF3C6H4COCl . It has a molecular weight of 208.56 . This compound has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(trifluoromethyl)benzoyl chloride can be represented by the SMILES string FC(F)(F)c1cccc(c1)C(Cl)=O . The InChI representation is 1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-4-(trifluoromethyl)benzoyl chloride are not found in the search results, similar compounds like 4-(Trifluoromethyl)benzoyl chloride have been reported to undergo microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis

3-Methyl-4-(trifluoromethyl)benzoyl chloride is a liquid at room temperature . It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . The boiling point is reported to be between 184-186 °C at 750 mmHg .Applications De Recherche Scientifique

-

Organic Synthesis

-

Pharmaceuticals and Agrochemicals

-

Synthesis of Trifluoromethylpyridines

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Preparation of Fluorine Functionalized Magnetic Nanoparticles

- This compound is used in the preparation of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs) from traditional Chinese medicine samples .

- The main influencing parameters on MSPE, including adsorbent amount, desorption solvent, extraction time, sample volume and pH value of sample solutions, were investigated in detail .

- The proposed MSPE showed good extraction performances in terms of efficiency, adsorbent amount and extraction time .

- The linear ranges of six PFCs were 0.2–20 ng L −1 with the limits of detection (S/N = 3) ranging from 0.010 to 0.025 ng L −1 and relative standard deviation in the range of 2.1–5.0% .

- The recoveries were in the range of 83.6–107.4%, and contamination at low levels was detected for some PFCs in the TCMs .

Safety And Hazards

This compound is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-4-6(8(10)14)2-3-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBCVACBMHIIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(trifluoromethyl)benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

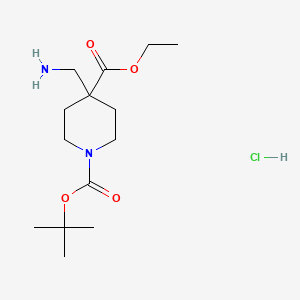

![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)

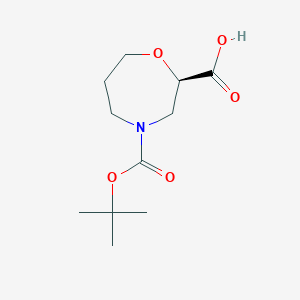

![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

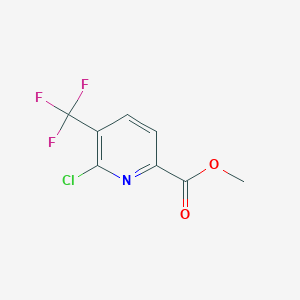

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

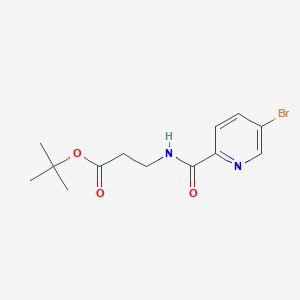

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)